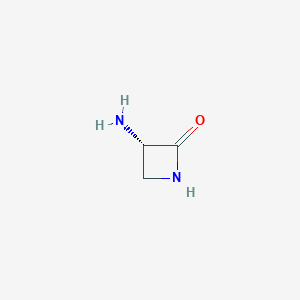
3-碘-4-甲基苯甲醛
概述
描述
3-Iodo-4-methylbenzaldehyde is a chemical compound with the CAS Number: 58586-55-3. It has a molecular weight of 246.05 .
Molecular Structure Analysis
The molecular structure of 3-Iodo-4-methylbenzaldehyde can be represented by the Inchi Code: 1S/C8H7IO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3 . This indicates that the compound consists of 8 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
3-Iodo-4-methylbenzaldehyde has a density of 1.8±0.1 g/cm3, a boiling point of 284.0±28.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 50.7±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 139.4±3.0 cm3 .科学研究应用
合成和有机化学
3-碘-4-甲基苯甲醛参与了有机化学中的各种合成过程。例如,它在通过C(sp(3))-H活化过程利用乙酰肼作为瞬时定向基(Ma, Lei, & Hu, 2016)合成2-苄基苯甲醛衍生物中发挥作用。此外,它在从乙醇中形成甲基苯甲醛方面发挥作用,突显了它在从生物乙醇中生产有价值化学品方面的潜力(Moteki, Rowley, & Flaherty, 2016)。
催化
在催化中,3-碘-4-甲基苯甲醛被用于铜催化的氧化反应。已合成水溶性2N2O–Cu(II)配合物,用于在纯水中将苄基醇氧化为相应的醛,包括4-甲基苯甲醛,显示出高产率和官能团耐受性(Wu et al., 2016)。
制药化学和材料科学
3-碘-4-甲基苯甲醛是各种官能化联苯的制备中间体,这些联苯在制药化学和材料科学中有应用。这涉及使用叔亮氨酸作为瞬时定向基(Ding, Hua, Liu, & Zhang, 2020)进行Pd催化的C(sp3)-H联苯化。
生物和生物医学应用
该化合物还在生物和生物医学背景中找到用途。例如,它参与合成具有潜在应用于调节炎症性疾病的新化合物,如对接研究所示(Ryzhkova, Ryzhkov, & Elinson, 2020)。此外,它作为荧光pH传感器,用于研究生物细胞器(Saha et al., 2011)。
食品保护
有趣的是,3-碘-4-甲基苯甲醛及其类似物已被评估其对粪螨Tyrophagus putrescentiae的杀螨活性和作为食品保护剂的潜力(Park, Lee, Yang, & Lee, 2017)。
安全和危害
The compound is labeled with the signal word “Warning” and has several hazard statements including H302+H312+H332;H315;H319;H335, indicating potential health hazards upon ingestion, skin contact, inhalation, and eye contact . Precautionary measures include avoiding breathing the compound and using personal protective equipment .
属性
IUPAC Name |
3-iodo-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKBMXYECHUYEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490450 | |
| Record name | 3-Iodo-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4-methylbenzaldehyde | |
CAS RN |
58586-55-3 | |
| Record name | 3-Iodo-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

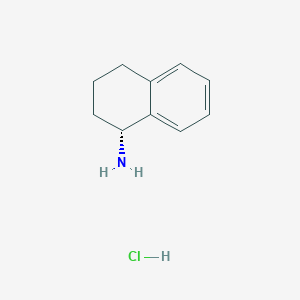
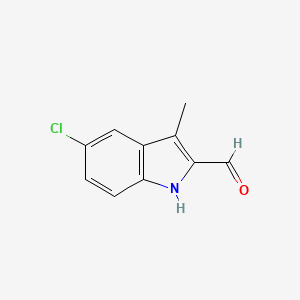
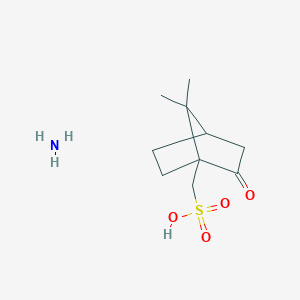
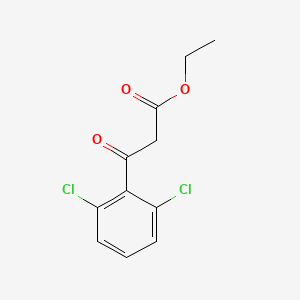
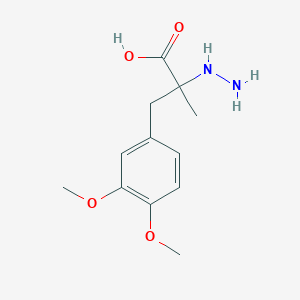
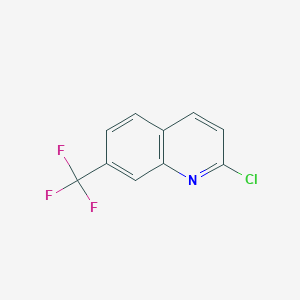
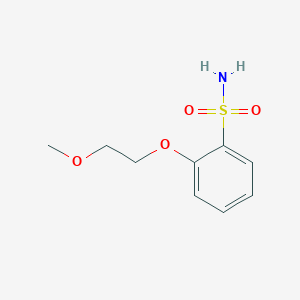
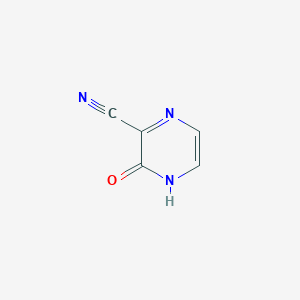
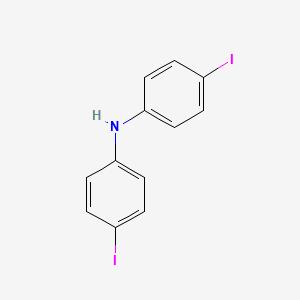
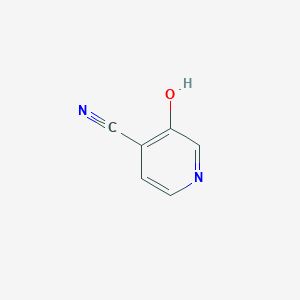
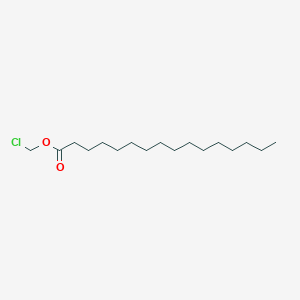
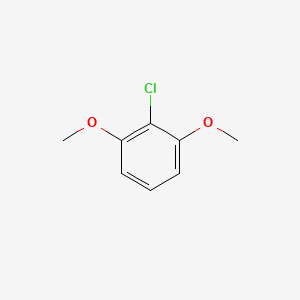
![5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan](/img/structure/B1590427.png)
